ethyl 2-((1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-[[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-4-26-14-8-6-13(7-9-14)15-11-28-19(20-15)23-16(10-12(3)22-23)21-17(24)18(25)27-5-2/h6-11H,4-5H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOUABHWXGPLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. Therefore, it’s plausible that this compound may interact with a variety of molecular targets involved in these biological processes.
Mode of Action
For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines. The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in the observed biological effects.
Biochemical Pathways
Given the diverse biological activities associated with thiazole derivatives, it’s likely that this compound may affect multiple biochemical pathways. These could include pathways involved in inflammation, pain perception, microbial growth, and tumor growth, among others.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
Given the diverse biological activities associated with thiazole derivatives, the compound could potentially exert a range of effects at the molecular and cellular levels. These could include modulation of enzyme activity, alteration of cellular signaling pathways, and changes in cell growth and survival, among others.
Biological Activity
Ethyl 2-((1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate, commonly referred to as a thiazole-pyrazole hybrid compound, has garnered attention in recent years due to its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure
The compound features a complex structure comprising a thiazole ring, a pyrazole ring, and an ethoxyphenyl group. The IUPAC name is ethyl N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]carbamate. Its molecular formula is C18H20N4O3S.
Synthesis Methods
The synthesis typically involves multi-step reactions:
- Formation of Thiazole Ring : Achieved via the Hantzsch thiazole synthesis.
- Formation of Pyrazole Ring : Conducted through reactions of hydrazines with 1,3-diketones.
- Coupling Reaction : The final step involves coupling the thiazole and pyrazole intermediates with ethyl chloroformate under basic conditions.
Antimicrobial Properties
Research indicates that compounds with thiazole and pyrazole moieties exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds:
- Cell Line Studies : In vitro studies on MCF7 breast cancer cells indicated that derivatives of this compound exhibited IC50 values comparable to or lower than standard chemotherapeutics like Doxorubicin .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects:
- Mechanism of Action : It acts by inhibiting the production of pro-inflammatory cytokines and modulating pathways involved in inflammation.
Case Studies
A notable study evaluated the biological activity of various thiazole and pyrazole derivatives, including this compound. The results indicated promising activity against both microbial pathogens and cancer cell lines, highlighting the therapeutic potential of this class of compounds.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to ethyl 2-((1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- A specific study highlighted the synthesis of thiazole-based compounds that demonstrated cytotoxic effects against cancer cells with IC50 values lower than established chemotherapeutics like doxorubicin .
-
Anticonvulsant Properties
- Thiazole derivatives have shown promise as anticonvulsants. Research indicates that certain analogs exhibit effective seizure protection in animal models, suggesting that the incorporation of thiazole and pyrazole rings enhances their anticonvulsant activity .
- The structure-activity relationship (SAR) studies revealed that modifications on the phenyl ring significantly affect anticonvulsant efficacy, indicating the importance of substituents in optimizing therapeutic outcomes .
- Anti-inflammatory Effects
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a notable study, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. One compound exhibited an IC50 value significantly lower than doxorubicin, indicating superior efficacy in inducing apoptosis in cancer cells. Molecular docking studies suggested that the compound interacts with specific protein targets involved in cell proliferation pathways .
Case Study: Anticonvulsant Evaluation
Another investigation focused on the anticonvulsant effects of thiazole-linked compounds. In this study, several derivatives were tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. Results showed that certain modifications on the phenyl ring led to enhanced seizure protection compared to standard medications like ethosuximide .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethoxyphenyl group in the target compound likely improves solubility in polar solvents compared to chlorophenyl or fluorophenyl analogs . However, it may reduce binding affinity to hydrophobic enzyme pockets compared to dichlorophenyl derivatives like 7f .
- Biological Activity: While 7f exhibits alkaline phosphatase inhibition (IC₅₀ = 0.8 µM) , the target compound’s ethoxy group could modulate selectivity toward other kinases or phosphatases, as seen in ATP non-competitive inhibitors like thienoquinolones .
- Conformational Flexibility : Unlike the rigid planar conformations of fluorophenyl-triazole analogs , the ethoxyphenyl-thiazole moiety in the target compound may adopt variable orientations, influencing protein-ligand interactions.
Research Findings and Hypotheses
- Enzyme Inhibition : Structural parallels to 7f and CDK5/p25 inhibitors suggest the target compound may inhibit kinases or phosphatases via oxoacetate-mediated hydrogen bonding.
- Solubility and Bioavailability : The ethoxy group’s intermediate hydrophobicity (between methoxy and propoxy ) may optimize blood-brain barrier penetration, a feature critical for CNS-targeted therapeutics.
Q & A
Q. What are the common synthetic routes for ethyl 2-((1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate, and what key reaction conditions are reported?
The synthesis typically involves multi-step protocols:
- Cyclization reactions : Lawesson’s reagent is used to cyclize intermediates like ethyl 2-[(1-hydroxy-2-oxo-2-phenylethyl)amino]-2-oxoacetate under reflux in tetrahydrofuran (THF) .
- Diazonium salt coupling : Azo linkages are formed via coupling diazonium salts with phenolic compounds, often requiring low temperatures (0–5°C) and controlled pH .
- Thiazole ring formation : Condensation of thioamides with α-haloketones or via Hantzsch thiazole synthesis . Key conditions include inert atmospheres (N₂/Ar), anhydrous solvents, and catalysts like triethylamine. Yields range from 40–75% depending on purification efficiency .
| Synthetic Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Lawesson’s reagent, THF, reflux | 60–75 | |
| Diazonium coupling | NaNO₂, HCl, 0–5°C | 40–55 |
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Spectral methods :
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethoxy groups at δ 1.2–1.4 ppm) and carbonyl carbons (δ 165–175 ppm) .
- FT-IR : Confirms amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) functionalities .
- Chromatography :
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
- TLC : Monitors reaction progress (silica gel, ethyl acetate/hexane eluent) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the documented challenges in the purification of this compound, and how are they mitigated?
Challenges include low solubility in polar solvents and by-product formation. Mitigation strategies:
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to improve crystal yield .
- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes hydrophobic impurities .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield using statistical experimental design?
- Response Surface Methodology (RSM) : Vary parameters (temperature, reagent molar ratios) to identify optimal conditions .
- Factorial design : Test interactions between catalysts (e.g., triethylamine) and reaction times. For example, a 2³ factorial design revealed that increasing temperature from 25°C to 60°C improved cyclization efficiency by 20% .
- Process analytical technology (PAT) : In-line FT-IR monitors intermediate formation, enabling real-time adjustments .
Q. What computational approaches are recommended to predict the biological activity or binding affinity of this compound?
- Molecular docking : Tools like AutoDock Vina assess binding to target proteins (e.g., CDK5/p25). Docking scores < −7 kcal/mol suggest strong binding .
- Pharmacophore modeling : Identifies critical functional groups (e.g., ethoxyphenyl, pyrazole) for activity .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. How should researchers address contradictory results in pharmacological studies?
- Orthogonal assays : Validate in vitro activity with cellular assays (e.g., cytotoxicity vs. enzymatic inhibition) .
- Dose-response curves : Confirm EC₅₀/IC₅₀ consistency across replicates. For example, discrepancies in IC₅₀ values (±10 µM) may arise from assay sensitivity; use SPR (surface plasmon resonance) for kinetic validation .
- Metabolite screening : LC-MS/MS identifies degradation products that may interfere with activity .
Q. What strategies are employed to study the structure-activity relationship (SAR) of analogs of this compound?
- Functional group substitution : Replace the ethoxyphenyl group with fluorophenyl or methyl groups to assess hydrophobicity effects .
- Bioisosteric replacement : Swap the thiazole ring with oxadiazole or triazole to evaluate heterocycle contributions .
- 3D-QSAR : CoMFA (Comparative Molecular Field Analysis) maps electrostatic/hydrophobic fields to activity trends .
| Analog Modification | Biological Activity (IC₅₀) | Key SAR Insight |
|---|---|---|
| 4-Fluorophenyl | 12 µM (CDK5 inhibition) | Electron-withdrawing groups enhance binding |
| Methylpyrazole | 45 µM | Steric bulk reduces activity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
